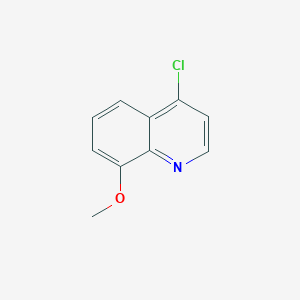

4-Chloro-8-methoxyquinoline

Descripción

Contextualization of Quinoline (B57606) Heterocycles in Chemical and Biomedical Research

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent structural motif in a multitude of biologically active compounds. nih.govjddtonline.info Its presence in natural products, most famously in the anti-malarial alkaloid quinine (B1679958) from Cinchona bark, spurred early interest in its medicinal potential. ias.ac.in This interest has only intensified over time, with quinoline derivatives now recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anthelmintic properties. nih.govjddtonline.infoorientjchem.org The versatility of the quinoline ring system allows for functionalization at various positions, enabling the synthesis of diverse derivatives with tailored biological and chemical properties. frontiersin.orgscientific.net Beyond medicine, quinoline and its derivatives are utilized in materials science for creating conjugated polymers and metal-organic frameworks, and in catalysis. numberanalytics.com

Academic Significance of Substituted Quinoline Derivatives

The academic significance of substituted quinoline derivatives lies in the profound impact that different substituent groups have on the parent quinoline's properties. The introduction of various functional groups onto the quinoline core can dramatically alter its electronic distribution, steric hindrance, and lipophilicity, thereby influencing its reactivity and biological interactions. orientjchem.orgscientific.net For instance, the position and nature of substituents can enhance a compound's potency against specific biological targets. orientjchem.org Structure-activity relationship (SAR) studies have been instrumental in understanding how specific substitutions dictate the pharmacological profile of quinoline derivatives. For example, a methoxy (B1213986) group at certain positions has been shown to improve the antitumor activity of some quinoline compounds. orientjchem.org The ability to systematically modify the quinoline scaffold makes it an attractive platform for medicinal chemists and materials scientists to design and synthesize novel molecules with desired functionalities. frontiersin.orgrsc.org

Current Research Landscape of 4-Chloro-8-methoxyquinoline

This compound is a substituted quinoline that has garnered attention in academic research primarily as a key intermediate in the synthesis of more complex molecules with potential pharmacological applications. xdbiochems.comprepchem.com Its structure, featuring a chloro group at the 4-position and a methoxy group at the 8-position, makes it a versatile building block. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at this position. xdbiochems.comprepchem.com The methoxy group, on the other hand, can influence the electronic properties of the quinoline ring system and can also be a site for chemical modification, such as demethylation to reveal a hydroxyl group. prepchem.com

Current research often utilizes this compound as a precursor for the synthesis of novel compounds with potential antimicrobial and anticancer activities. xdbiochems.com For example, it has been used in the synthesis of 3-butyryl-4-(4-fluoro-2-methylphenylamino)-8-hydroxy-quinoline, a multi-step process that highlights the reactivity of both the chloro and methoxy substituents. prepchem.com Furthermore, its derivatives are being explored for their unique chemical properties and potential as building blocks in the development of new drugs and agrochemicals. xdbiochems.com The ongoing investigation into this compound and its derivatives underscores the continued importance of substituted quinolines in the quest for new and effective chemical entities.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYDNBWXXPOMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60491470 | |

| Record name | 4-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16778-21-5 | |

| Record name | 4-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-8-METHOXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Chloro 8 Methoxyquinoline and Its Analogues

Established Synthetic Pathways for 4-Chloro-8-methoxyquinoline Core Structures

The construction of the this compound core is typically achieved through multi-step sequences that strategically build and functionalize the quinoline (B57606) ring system. These methods involve the initial formation of a quinoline or quinolinone precursor, followed by specific reactions to introduce the chloro and methoxy (B1213986) groups at the desired positions.

Precursor-Based Synthesis Approaches Involving Quinoline Scaffolds

The foundational step in synthesizing this compound often involves the creation of the bicyclic quinoline framework. Several classic name reactions are employed for this purpose, starting from simpler aromatic amines and carbonyl compounds.

Conrad-Limpach and Gould-Jacobs Reactions: These pathways are pivotal for producing 4-hydroxyquinoline (B1666331) intermediates. The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters at different temperatures to form 4-hydroxyquinolines. rsc.org Similarly, the Gould-Jacobs reaction utilizes an aniline (B41778) derivative, such as 2-methoxyaniline, which reacts with diethyl ethoxymethylenemalonate followed by thermal cyclization to yield a 4-hydroxyquinoline ester. rsc.org The resulting 4-hydroxy group is a crucial handle for subsequent chlorination.

Skraup and Doebner-von Miller Reactions: The Skraup synthesis provides a direct route to the quinoline ring by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. rsc.org For instance, using a pre-functionalized aniline like 4-chloro-2-methoxyaniline (B126167) could theoretically be adapted to build the desired quinoline core, although controlling regioselectivity can be challenging. The Doebner-von Miller reaction is a related method that uses α,β-unsaturated aldehydes or ketones. rsc.org

Friedländer Synthesis: This method involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). rsc.org This approach offers high regioselectivity in constructing the quinoline ring.

Table 1: Key Precursor-Based Quinoline Synthesis Methods

| Synthesis Method | Key Precursors | Intermediate/Product Type | Reference |

|---|---|---|---|

| Conrad-Limpach | Aniline, β-ketoester | 4-Hydroxyquinoline | rsc.org |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline | rsc.org |

| Skraup | Aniline, Glycerol, Oxidizing agent | Quinoline | rsc.org |

| Friedländer | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Substituted Quinoline | rsc.org |

Chlorination Methodologies in Quinoline Ring System Synthesis

The introduction of the chlorine atom at the C4 position is a critical transformation, most commonly achieved by converting a 4-hydroxyquinoline precursor into the corresponding 4-chloro derivative.

The most prevalent method for this conversion is the treatment of a 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.net For example, 4-hydroxy-8-tosyloxyquinoline, a protected form of 4,8-dihydroxyquinoline, can be effectively chlorinated with POCl₃ to produce 4-chloro-8-tosyloxyquinoline in excellent yield (94%). researchgate.net This intermediate can then be deprotected to reveal the 8-hydroxy group or used directly in further reactions. The direct chlorination of 4-hydroxy-8-methoxyquinoline (B1267725) would follow the same principle. The use of catalytic bases like triethylamine (B128534) can enhance the efficiency of chlorination in similar heterocyclic systems. Another enzymatic approach involves a flavin-dependent halogenase, which can selectively chlorinate hydroxyquinolines at the position ortho to the hydroxyl group, such as converting 3-hydroxyquinoline (B51751) to 3-hydroxy-4-chloroquinoline. usu.edu

Table 2: Chlorination Methods for Quinoline Scaffolds

| Substrate | Reagent/Method | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxy-8-tosyloxyquinoline | Phosphorus oxychloride (POCl₃) | 4-Chloro-8-tosyloxyquinoline | 94% | researchgate.net |

| 3-Hydroxyquinoline | Flavin-dependent halogenase (Rdc2) | 3-Hydroxy-4-chloroquinoline | N/A | usu.edu |

| 4-Hydroxyquinolines (general) | Phosphorus oxychloride (POCl₃) | 4-Chloroquinolines | High | researchgate.net |

Methoxylation Strategies for Quinoline Derivatives

The final key functional group, the 8-methoxy moiety, is typically introduced via O-methylation of an 8-hydroxyquinoline (B1678124) precursor. This reaction is a classic Williamson ether synthesis.

The standard procedure involves reacting an 8-hydroxyquinoline derivative, such as 2-chloro-8-hydroxyquinoline, with a methylating agent like methyl iodide in the presence of a base. bsu.edu In a documented synthesis, 2-Chloro-8-hydroxyquinoline was treated with methyl iodide and potassium carbonate (K₂CO₃) in acetone (B3395972) to afford 2-Chloro-8-methoxyquinoline in 67% yield. bsu.edu This strategy is directly applicable to the synthesis of this compound from a 4-chloro-8-hydroxyquinoline intermediate. An alternative is to use dimethyl sulfate (B86663) as the methylating agent.

Table 3: Methoxylation of 8-Hydroxyquinoline Derivatives

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-8-hydroxyquinoline | Methyl iodide, K₂CO₃, Acetone | 2-Chloro-8-methoxyquinoline | 67% | bsu.edu |

| 8-Hydroxyquinoline | Dimethyl sulfate | 8-Methoxyquinoline (B1362559) | N/A |

Advanced Synthetic Approaches and Methodological Innovations

Beyond the established pathways to the core structure, advanced synthetic methods are employed to create complex analogues of this compound, particularly for applications in medicinal chemistry and materials science.

Alkylation Reactions in this compound Synthesis

Alkylation reactions serve to introduce additional carbon-based substituents onto the quinoline scaffold, allowing for the synthesis of diverse analogues. These reactions can target either carbon or nitrogen atoms within the quinoline system.

A notable example is the C-alkylation at the 3-position of a pre-formed quinoline. The synthesis of 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline is achieved through the alkylation of the precursor 4-chloro-8-methoxy-2-methylquinoline. This reaction is carried out using 2-chloroethyl chloride as the alkylating agent in the presence of a strong base like sodium hydride and an aprotic solvent such as dimethylformamide (DMF). Another strategy involves the N-alkylation of amino-substituted quinolines. For instance, a series of 4-N-methylaminoquinoline analogues were synthesized via a cascade reaction involving Red-Al for in situ deprotection and methylation. acs.org

Table 4: Alkylation Reactions on Quinoline Scaffolds

| Substrate | Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-chloro-8-methoxy-2-methylquinoline | 2-chloroethyl chloride | Sodium hydride, DMF/DMSO | 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline | |

| Boc-protected amino acid amides | Red-Al | Toluene | N-methylated secondary amine | acs.org |

Copper-Catalyzed 1,3-Dipolar Cycloaddition for Triazolyl-Quinoline Hybrid Formation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction," is a powerful and highly efficient method for creating hybrid molecules that link a quinoline scaffold to a 1,2,3-triazole ring. researchgate.net This reaction is prized for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. beilstein-journals.org

The general strategy involves reacting a quinoline derivative functionalized with a terminal alkyne group with an organic azide (B81097), or conversely, a quinoline-azide with a terminal alkyne. eie.gr The reaction is catalyzed by a copper(I) source, which can be CuI or generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate. eie.grresearchgate.net A practical application of this method is the synthesis of 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline. researchgate.net The synthesis starts with 5-chloro-8-hydroxyquinoline, which first undergoes O-propargylation to introduce the alkyne handle, followed by the CuAAC reaction with 2-chlorobenzyl azide to form the final triazole-quinoline hybrid. researchgate.net Mechanochemical (milling) procedures have also been shown to be highly efficient for this transformation, sometimes offering significant gains in yield compared to solution-based methods. beilstein-journals.org

Table 5: Copper-Catalyzed Synthesis of Triazolyl-Quinoline Hybrids

| Quinoline Reactant | Co-reactant | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 4-Azidoquinoline | 4-Propargyloxycoumarin | CuSO₄·5H₂O, Sodium ascorbate | Coumarin-triazole-quinoline hybrid | eie.gr |

| 4-(Propargyloxy)quinoline derivative | Aromatic azides | CuI, DIPEA (milling) | Phenyl-triazolyl-quinoline hybrid | beilstein-journals.org |

| 5-Chloro-8-(prop-2-yn-1-yloxy)quinoline | 2-Chlorobenzyl azide | N/A | 5-Chloro-8-((triazolyl)methoxy)quinoline | researchgate.net |

Multi-Step Synthetic Sequences for Complex this compound Derivatives

The construction of complex molecules incorporating the this compound scaffold necessitates sophisticated multi-step synthetic pathways. These sequences often begin with simpler, functionalized anilines or quinolines and sequentially build complexity through a series of controlled reactions.

A notable example is the synthesis of key intermediates for the multi-target tyrosine kinase inhibitor, Lenvatinib. One such intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide , is prepared through a two-step process starting from 4-amino-2-methoxybenzamide . google.com The first step involves a nucleophilic substitution reaction with a reagent like 3-chloro-1,2-propanediol, catalyzed by an acid such as phosphoric acid, to form 4-hydroxy-7-methoxyquinoline-6-carboxamide . google.com This intermediate is then subjected to a chlorination reaction in the second step. google.com The hydroxyl group at the 4-position is replaced with a chlorine atom using a chlorinating agent like thionyl chloride or phosphorus oxychloride to yield the final product. google.com This sequence highlights a common strategy: formation of a quinoline core, followed by functional group interconversion to install the desired chloro-substituent.

Further complexity is achieved by coupling this intermediate with other molecules. For instance, the synthesis of Lenvatinib involves the coupling of 4-chloro-7-methoxyquinoline-6-carboxamide with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea . google.com This reaction, typically carried out in a solvent like dimethylsulfoxide (DMSO) in the presence of a base such as cesium carbonate, forms the ether linkage and results in the highly complex final drug molecule. google.com

Table 1: Multi-Step Synthesis of a Lenvatinib Intermediate

| Step | Starting Material | Reagents | Product | Reference |

| 1 | 4-Amino-2-methoxybenzamide | 3-Chloro-1,2-propanediol, Phosphoric acid | 4-Hydroxy-7-methoxyquinoline-6-carboxamide | google.com |

| 2 | 4-Hydroxy-7-methoxyquinoline-6-carboxamide | Thionyl chloride or Phosphorus oxychloride, Diisopropylethylamine | 4-Chloro-7-methoxyquinoline-6-carboxamide | google.com |

| 3 | 4-Chloro-7-methoxyquinoline-6-carboxamide | 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea, Cesium carbonate | Lenvatinib | google.com |

Synthesis of Biologically Relevant this compound Analogues and Intermediates

The this compound scaffold serves as a versatile platform for synthesizing a range of biologically significant analogues, including carboxylates, carboxamides, quinolinones, and hybrid molecules.

Carboxylate Derivatives of this compound

Carboxylate derivatives, particularly esters, of this compound are important intermediates in organic synthesis. chemicalbook.comEthyl this compound-3-carboxylate is a key example, valued for its role as a building block in the creation of more complex bioactive molecules. chemicalbook.com

The synthesis of this compound is typically achieved through the chlorination of its corresponding 4-hydroxy precursor. google.com The reaction involves treating ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate with a chlorinating agent such as phosphorus oxychloride (POCl₃). google.comfuture-science.com The mixture is heated, often at temperatures around 90-100°C, to facilitate the conversion of the hydroxyl group at the C4 position to a chloro group, yielding the desired product with high efficiency. google.comfuture-science.com A patent describes this transformation using phosphorus oxychloride in acetonitrile, achieving a 98% yield after purification. google.com

Table 2: Synthesis of Ethyl this compound-3-carboxylate

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | Phosphorus oxychloride (POCl₃) | Acetonitrile, 90°C, 2.5 hours | Ethyl this compound-3-carboxylate | 98% | google.com |

| Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | Phosphorus oxychloride (POCl₃) | Warming until dissolution | Ethyl this compound-3-carboxylate | - | future-science.com |

Carboxamide Derivatives of this compound

Carboxamide derivatives of this compound represent a significant class of compounds, with some serving as crucial pharmaceutical intermediates. The synthesis generally involves the formation of an amide bond, often as a final step after establishing the core quinoline structure.

One example is N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide . Its synthesis is a multi-step process that begins with a suitable quinoline precursor. Key steps include the chlorination at the 4-position, methoxylation at the 8-position, and finally, amidation with allylamine (B125299) to introduce the N-allyl group and form the carboxamide functionality.

A more detailed synthetic route is available for 4-chloro-7-methoxyquinoline-6-carboxamide , an important intermediate in the manufacture of Lenvatinib. google.com The synthesis starts with 4-amino-2-methoxybenzamide and proceeds through a nucleophilic substitution to create 4-hydroxy-7-methoxyquinoline-6-formamide . google.com This intermediate is then chlorinated using reagents like thionyl chloride in a solvent such as tetrahydrofuran, with an acid-binding agent like diisopropylethylamine, at temperatures between 60-80°C. This step converts the 4-hydroxy group to the 4-chloro group, yielding the target carboxamide with reported yields between 77-89%. Another method describes the conversion of an intermediate cyanoquinoline using hydrogen peroxide and potassium carbonate in DMSO to form the carboxamide in a 91% yield. chemicalbook.com

Table 3: Synthesis of 4-Chloro-Quinoline Carboxamide Derivatives

| Product | Starting Material | Key Reagents | Conditions | Yield | Reference |

| N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide | Quinoline derivative | Chlorinating agent, Methoxylating agent, Allylamine | Multi-step | - | |

| 4-Chloro-7-methoxyquinoline-6-carboxamide | 4-Hydroxy-7-methoxyquinoline-6-carboxamide | Thionyl chloride, Diisopropylethylamine, THF | 60-65°C, 6-8 hours | 89% | |

| 4-Chloro-7-methoxyquinoline-6-carboxamide | 6-Cyano-7-methoxy-4-chloroquinoline | H₂O₂, K₂CO₃, DMSO | 5-10°C to RT | 91% | chemicalbook.com |

Quinolin-2(1H)-one Derivatives Related to this compound

Quinolin-2(1H)-ones are a structurally important class of heterocycles. The synthesis of derivatives related to this compound often involves the transformation of a pre-formed quinoline ring.

A direct route to 4-chloro-8-methylquinolin-2(1H)-one has been described. mdpi.com This method starts with the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one using a mixture of phosphoryl chloride and phosphorus pentachloride, which yields 2,4-dichloro-8-methylquinoline . mdpi.com The subsequent step involves a selective acid hydrolysis of the 2,4-dichloro intermediate. By heating a solution of 2,4-dichloro-8-methylquinoline in dilute dichloroacetic acid under reflux for one hour, the chloro group at the 2-position is selectively hydrolyzed to a carbonyl group, furnishing 4-chloro-8-methylquinolin-2(1H)-one . mdpi.com Alkylation studies on 8-methoxy-quinolin-2(1H)-one have also been performed, indicating that reaction with alkylating agents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of potassium carbonate exclusively yields O-alkylated products. researchgate.net

Table 4: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one

| Step | Starting Material | Reagents | Intermediate/Product | Conditions | Reference |

| 1 | 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | 2,4-Dichloro-8-methylquinoline | - | mdpi.com |

| 2 | 2,4-Dichloro-8-methylquinoline | Dichloroacetic acid (90%) | 4-Chloro-8-methylquinolin-2(1H)-one | Reflux, 1 hour | mdpi.com |

Triazolyl-Quinoline Hybrid Derivatives

The fusion of a quinoline scaffold with a triazole ring creates hybrid molecules that are of significant interest in medicinal chemistry. The synthesis of these hybrids often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

A clear, three-step synthesis for 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline has been reported, which, while not an 8-methoxy derivative, illustrates the general strategy applicable to related structures. mdpi.comresearchgate.net The synthesis begins with commercially available 5-chloro-8-hydroxyquinoline . mdpi.comresearchgate.net

O-propargylation : The hydroxyl group of 5-chloro-8-hydroxyquinoline is reacted with propargyl bromide in acetone with potassium carbonate and potassium iodide to attach an alkyne functionality, yielding 5-chloro-8-(prop-2-yn-1-yloxy)quinoline . mdpi.com

Azide Formation : Concurrently, an azide is prepared. For example, 1-chloro-2-(chloromethyl)benzene is reacted with sodium azide (NaN₃) to produce 1-(azidomethyl)-2-chlorobenzene . mdpi.com

CuAAC Cycloaddition : The two fragments, the quinoline-alkyne and the benzyl-azide, are then joined using a copper-catalyzed [3+2] cycloaddition. This reaction, often using a copper(I) source, efficiently and selectively forms the 1,2,3-triazole ring, linking the two parent molecules and yielding the final hybrid product with a high degree of purity and in good yield (86%). mdpi.comresearchgate.net

This modular approach allows for the generation of a diverse library of triazolyl-quinoline hybrids by varying the starting quinoline and the organic azide. mdpi.comresearchgate.net

Table 5: Synthesis of a Triazolyl-Quinoline Hybrid

| Step | Description | Starting Material(s) | Key Reagents | Product | Reference |

| 1 | O-propargylation | 5-Chloro-8-hydroxyquinoline | Propargyl bromide, K₂CO₃, KI | 5-Chloro-8-(prop-2-yn-1-yloxy)quinoline | mdpi.com |

| 2 | Azide Synthesis | 1-Chloro-2-(chloromethyl)benzene | NaN₃ | 1-(Azidomethyl)-2-chlorobenzene | mdpi.com |

| 3 | CuAAC "Click" Reaction | Quinoline-alkyne and Benzyl-azide | Copper catalyst | 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline | mdpi.comresearchgate.net |

Biological Activities and Pharmacological Investigations of 4 Chloro 8 Methoxyquinoline and Its Derivatives

Antimicrobial Activity Research

Derivatives of the 4-Chloro-8-methoxyquinoline scaffold have demonstrated a broad spectrum of antimicrobial activities. Researchers have modified the basic structure to enhance its efficacy against a variety of pathogenic microorganisms, including bacteria, fungi, and viruses.

The antibacterial potential of quinoline (B57606) derivatives is well-documented, with many compounds exhibiting inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for quinolone antibiotics often involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication in bacteria. nih.gov

Studies have shown that derivatives of 8-methoxyquinoline (B1362559) possess notable activity against various Gram-positive bacterial strains. For instance, a series of 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinolines and 8-methoxy-4-methyl-2-amino-(2'-substituted aryl-4'-oxo-1',3'-thiazolidin-3'-yl) quinolines were synthesized and evaluated for their antibacterial properties. koreascience.krresearchgate.net Several of these compounds demonstrated potent activity when compared to standard drugs. koreascience.kr Specifically, certain derivatives showed remarkable inhibitory action against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values indicating significant efficacy. researchgate.net Another study on 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides, derived from 4-chloro-7-methoxyquinoline (B1631688), also reported activity against S. aureus. nih.gov

| Derivative Type | Gram-Positive Strain | Activity (MIC) | Reference |

| 8-methoxy-4-methyl-quinoline derivative | S. aureus | 3.125 µg/mL | researchgate.net |

| 8-methoxy-4-methyl-quinoline derivative | B. subtilis | 6.25 µg/mL | researchgate.net |

| 4-((7-methoxyquinolin-4-yl) amino)benzenesulfonamide derivative | S. aureus | 3.125 µg/mL | nih.gov |

The efficacy of quinoline derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. Research into 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides revealed that specific compounds in this series exhibited high potency against Escherichia coli. nih.gov One particular derivative, compound 3l, was found to have the highest effect on E. coli with a MIC of 7.812 µg/mL. nih.gov Similarly, studies on 8-methoxy-4-methyl-quinoline derivatives showed that some compounds had notable inhibitory action against E. coli. researchgate.net Furthermore, derivatives of 8-hydroxyquinoline (B1678124) have been identified as inhibitors of the type III secretion (T3S) system in Gram-negative pathogens like Yersinia pseudotuberculosis and have shown activity against the intracellular pathogen Chlamydia trachomatis. nih.gov

| Derivative Type | Gram-Negative Strain | Activity (MIC) | Reference |

| 4-((7-methoxyquinolin-4-yl) amino)benzenesulfonamide derivative | E. coli | 7.812 µg/mL | nih.gov |

| 8-methoxy-4-methyl-quinoline derivative | E. coli | 6.25 µg/mL | researchgate.net |

| 8-hydroxyquinoline derivative | Y. pseudotuberculosis | T3S Inhibition | nih.gov |

| 8-hydroxyquinoline derivative | C. trachomatis | Growth Inhibition | nih.gov |

In addition to antibacterial properties, quinoline derivatives have been extensively investigated for their antifungal potential. nih.govmdpi.com The 8-hydroxyquinoline subgroup, in particular, has shown a wide range of antifungal applications. nih.gov Studies on derivatives of 4-chloro-7-methoxyquinoline demonstrated that certain synthesized compounds possess activity against unicellular fungi such as Candida albicans and Cryptococcus neoformans. nih.gov One compound from this series showed a MIC of 31.125 µg/mL against C. albicans. nih.gov

Other research focusing on 8-hydroxyquinoline derivatives has revealed potent and broad-spectrum antifungal activity. nih.gov For example, clioquinol (B1669181) and other related compounds have been tested against various species of Candida, Microsporum, and Trichophyton. oup.comnih.gov The MIC values for clioquinol against these fungi ranged from 0.031 to 2 μg/ml. oup.comnih.gov A novel 8-hydroxyquinoline derivative, designated L14, not only showed better in vitro activity and lower cytotoxicity than clioquinol but also demonstrated efficacy in a murine model of C. albicans infection. nih.gov

| Derivative Type | Fungal Strain | Activity (MIC) | Reference |

| 4-((7-methoxyquinolin-4-yl) amino)benzenesulfonamide derivative | C. albicans | 31.125 µg/mL | nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino)benzenesulfonamide derivative | C. neoformans | Biofilm Inhibition (98.03%) | nih.gov |

| Clioquinol (8-hydroxyquinoline derivative) | Candida spp. | 0.031–2 µg/mL | oup.comnih.gov |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | 1–512 µg/mL | oup.comnih.gov |

| L14 (8-hydroxyquinoline derivative) | Candida albicans | Potent in vitro/in vivo activity | nih.gov |

The antiviral potential of the quinoline core has also been a subject of scientific inquiry, although to a lesser extent than its antibacterial and anticancer properties. nih.gov Research has explored 4-aminoquinoline (B48711) derivatives as potential inhibitors of SARS-CoV-2 replication. accscience.com These studies found that certain derivatives exhibited potent antiviral activity with low cytotoxicity in cell models. accscience.com While not direct derivatives of this compound, these findings highlight the versatility of the substituted quinoline scaffold in antiviral drug development. Another study identified a series of koreascience.krnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives, with one compound, 1-(4-chloro-8-methyl koreascience.krnih.govnih.govtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea, showing activity against the Herpes simplex virus in a plaque-reduction assay. nih.gov

Antibacterial Efficacy Studies

Anticancer Activity Research

The development of quinoline-based anticancer agents is a highly active area of research. arabjchem.org Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov In one study, a series of 7-fluoro (or 8-methoxy)-4-anilinoquinolines were designed as potential antitumor inhibitors. nih.gov

These compounds were tested for their in vitro antiproliferative activities against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines. nih.gov Several of the synthesized compounds, including 4-(3′-Chloro-4′-chlorophenylamino)-8-methoxyquinoline, exhibited excellent antitumor activity, in some cases superior to the standard drug gefitinib. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrated the potent cytotoxic activities of these derivatives. nih.gov The broader class of 8-hydroxyquinoline derivatives has also been investigated for anticancer properties, with some compounds showing the ability to significantly reduce the viability of tested cancer cell lines. nih.govnih.gov

| Compound | Cell Line | Activity (IC50) | Reference |

| 4-(3′-Chloro-4′-chlorophenylamino)-8-methoxyquinoline | BGC823 | < 10 µM | nih.gov |

| Compound 1f (a 7-fluoro-4-anilinoquinoline) | HeLa | 10.18 µM | nih.gov |

| Compound 1f (a 7-fluoro-4-anilinoquinoline) | BGC823 | 8.32 µM | nih.gov |

| Compound 2i (an 8-methoxy-4-anilinoquinoline) | HeLa | 7.15 µM | nih.gov |

| Compound 2i (an 8-methoxy-4-anilinoquinoline) | BGC823 | 4.65 µM | nih.gov |

In Vitro Cytotoxicity Assays in Cancer Cell Lines

Derivatives of the quinoline scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. While specific data for this compound is limited, studies on structurally related compounds provide insights into its potential anticancer activity. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were evaluated for their cytotoxic activity against a panel of eight human cancer cell lines. mdpi.com The results indicated that sulfonyl N-oxide derivatives of this class exhibited notable cytotoxicity.

In another study, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were synthesized and tested for their antiproliferative activities on seven tumor cell lines, including CaCo-2, MCF-7, and CCRF-CEM. mdpi.com Several of these compounds displayed strong cytotoxic activity, with GI50 values ranging from 0.4 to 8 µM, particularly against leukemia and lymphoma cell lines. mdpi.com The cytotoxic effects of chalcones derived from a prenylated acetophenone (B1666503) precursor were tested against breast cancer cell lines, with some compounds showing significant inhibition of cell viability at concentrations of 10 µM. mdpi.com

The following table summarizes the cytotoxic activity of selected quinoline derivatives against various cancer cell lines, providing a comparative context for the potential activity of this compound derivatives.

| Compound Class | Cell Line | Activity | Reference |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | HuT78 | GI50 = 0.4 µM | mdpi.com |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | THP-1 | GI50 = 0.7 µM | mdpi.com |

| Chalcone derivative | MCF-7 | 42-47% viability at 10 µM | mdpi.com |

Apoptosis Induction Mechanisms

The cytotoxic effects of quinoline derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. Research into the mechanisms of action of these compounds has revealed their ability to interfere with key cellular pathways, leading to the activation of apoptotic cascades.

One of the investigated mechanisms involves the induction of DNA damage and subsequent cell cycle arrest. For example, at higher concentrations, certain 7-chloro-(4-thioalkylquinoline) derivatives were found to cause an accumulation of cells in the G0/G1 phase of the cell cycle, inhibit DNA and RNA synthesis, and ultimately induce apoptosis in the CCRF-CEM cancer cell line. mdpi.com

Furthermore, some quinoline-benzimidazole hybrids have been shown to induce disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. mdpi.com Treatment of HuT78 cells with these compounds led to apoptosis, highlighting their potential to target mitochondrial integrity. mdpi.com In a study on a novel 4-anilinoquinazoline (B1210976) derivative, DW-8, apoptosis was induced in colon cancer cells through the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspases-3 and 7, as well as nuclear fragmentation and an increase in reactive oxygen species (ROS). mdpi.com

The ability of some 8-hydroxyquinoline derivatives to trigger apoptosis has been linked to their capacity to bind and transport copper into cells, leading to proteasome inhibition and subsequent cell death. nih.gov Another 8-hydroxyquinoline derivative, chloroxine, was found to restore platinum sensitivity in high-grade serous ovarian cancer by overriding DNA damage tolerance, leading to an increase in γH2AX expression and triggering caspase 3/7-mediated cell death when used in combination with carboplatin. nih.gov

Other Pharmacological Research Directions

Beyond their anticancer properties, quinoline derivatives have been explored for a variety of other therapeutic applications, owing to their versatile chemical nature.

Antimalarial Research

The quinoline core is famously associated with antimalarial drugs, with chloroquine (B1663885), a 4-aminoquinoline, being a cornerstone of malaria treatment for decades. researchgate.netnih.gov The development of resistance to existing antimalarial drugs has spurred the search for new quinoline-based compounds with improved efficacy. researchgate.net

Research has shown that the 7-chloroquinoline (B30040) moiety is a crucial pharmacophore for antimalarial activity. mdpi.com Hybrid molecules combining the 7-chloroquinoline scaffold with other active groups have been synthesized and shown to be active in the low nanomolar range against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. mdpi.com For instance, a hybrid of 7-chloroquinoline and an arylsulfonamide, connected by a linker, was designed based on the structures of chloroquine and sulfadoxine. mdpi.com While specific studies on this compound are not prevalent, its structural similarity to active antimalarial quinolines suggests it could be a valuable scaffold for the design of new antimalarial agents.

Anti-HIV Agents Research

The emergence of the human immunodeficiency virus (HIV) has driven extensive research into novel antiviral agents. Quinoline derivatives have also been investigated for their potential to inhibit HIV replication. nih.govnih.govmdpi.com

Studies have shown that 4-oxoquinoline derivatives can exhibit potent anti-HIV-1 activity with high selectivity indexes. nih.gov These compounds were found to be effective even after the viral integration stage and could suppress p24 antigen production in latently infected cells. nih.gov Furthermore, 8-hydroxyquinoline derivatives have been identified as a major pharmacophore in the development of HIV-1 integrase inhibitors, with some compounds showing activity in the submicromolar range. researchgate.net Aromatic hydrazones based on the 7-hydrazino-8-hydroxyquinoline scaffold have also displayed anti-HIV activity in infected cells at submicromolar concentrations. mdpi.com The structural features of this compound make it a candidate for further investigation in the development of new anti-HIV agents.

Enzyme Inhibition Studies

The biological effects of many therapeutic agents are a result of their interaction with and inhibition of specific enzymes. The quinoline scaffold has been identified as a privileged structure for the development of enzyme inhibitors.

For example, a series of 2-substituted 8-methoxyquinolines were synthesized and evaluated as inhibitors of phosphodiesterase type 4 (PDE4), with the 2-trifluoromethyl derivative showing potent inhibitory activity. nih.gov In another line of research, substituted quinolines were identified as noncovalent inhibitors of the human proteasome, with a lead compound inhibiting the chymotryptic-like activity with an IC50 of 5.4 μM. nih.gov Additionally, quinoline-5,8-diones have been investigated as inhibitors of sphingosine (B13886) kinase (SphK), an enzyme implicated in cancer. mdpi.com Hybrids of 1,4-quinone with quinoline derivatives have also been shown to interact with and be activated by the enzyme DT-diaphorase (NQO1). mdpi.com These findings suggest that this compound and its derivatives could be promising candidates for the development of novel enzyme inhibitors for various therapeutic targets.

Structure Activity Relationship Sar and Mechanism of Action Moa Studies

Elucidation of Structure-Activity Relationships

SAR studies on quinoline (B57606) derivatives help in understanding how modifications to the core structure influence biological potency. For 4-Chloro-8-methoxyquinoline, the focus lies on the contributions of its hallmark substituents and their positioning.

Influence of Substituents on Biological Potency

The substituents on the quinoline ring are pivotal in defining the molecule's biological efficacy. The chloro and methoxy (B1213986) groups of this compound, for example, modulate its lipophilicity, electronic properties, and metabolic stability.

The chlorine atom at the 4-position is an electron-withdrawing group that increases the electrophilicity at this position. This can facilitate nucleophilic substitution reactions, a key step in the synthesis of more complex derivatives and potentially in its mechanism of action. Halogen substitution has been noted to enhance the antimicrobial potency of quinoline derivatives. The presence of a chloro group can also enhance lipophilicity, which is an important factor for cell membrane penetration. smolecule.com

The methoxy group at the 8-position is an electron-donating group that can influence the molecule's stability and how it is processed in biological systems. Compared to a hydroxyl group at the same position, the 8-methoxy group can provide steric protection against enzymatic degradation. It also impacts the compound's lipophilicity, balancing the effects of the chloro substituent to achieve moderate lipophilicity. However, in some quinoline analogs, the replacement of a hydroxyl group with a methoxy group has been shown to abolish certain biological activities, such as antiapoptotic effects, underscoring the critical role of this functional group in modulating bioactivity. doi.org

The following table summarizes the influence of different substituents on the biological activity of quinoline derivatives related to this compound.

| Compound/Analog | Substituent(s) | Effect on Biological Potency | Reference |

| This compound | 4-Cl, 8-OCH3 | Increased electrophilicity at C4, moderate lipophilicity, and enhanced metabolic stability. | |

| 4-Bromo-8-methoxyquinoline | 4-Br, 8-OCH3 | Increased electrophilicity at C4, similar to the chloro-derivative. | |

| 4-Methyl-8-hydroxyquinoline | 4-CH3, 8-OH | The hydroxyl group allows for metal chelation but reduces oxidative stability compared to a methoxy group. | |

| 4-Chloro-3-(2-chloroethyl)-2-methylquinoline-8-ol | 4-Cl, 8-OH | The hydroxyl group introduces hydrogen-bonding capability but may increase susceptibility to oxidative degradation compared to the 8-methoxy analog. |

Positional Isomerism and Activity Modulation

The specific arrangement of substituents on the quinoline scaffold, known as positional isomerism, can dramatically alter the biological activity of the compound. The placement of the chloro group at the C4 position in this compound is significant. For instance, studies on related quinoline carbonitriles have shown that 4-chloro derivatives can exhibit kinase inhibition activity, which is diminished in their 2-chloro positional isomers, highlighting the critical nature of the substituent pattern.

Similarly, the location of other functional groups in relation to the core this compound structure can modulate activity. Research on quinoline derivatives has shown that the introduction of substituents at different positions can lead to varying levels of antimicrobial and anticancer potency.

The table below illustrates how positional isomerism can affect the activity of chloro-methoxyquinoline analogs.

| Compound | Key Positional Features | Impact on Activity | Reference |

| 4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile | Chloro at C4, Methoxy at C6 | Shows kinase inhibition activity. | |

| 2-Chloro-6-methoxyquinoline-3-carbonitrile | Chloro at C2, Methoxy at C6 | Diminished kinase inhibition activity compared to the 4-chloro isomer. | |

| 5-Chloro-8-methoxyquinoline | Chloro at C5, Methoxy at C8 | The absence of the C4-chloro group and the presence of a C5-chloro group leads to different biological profiles, with some studies suggesting stronger antibacterial and antifungal activity in analogs lacking the electron-withdrawing group at certain positions. doi.org | doi.org |

Investigating Molecular Mechanisms of Action

The mechanism of action for this compound and its derivatives is believed to involve interactions with key cellular components, leading to the disruption of essential biological processes.

Interactions with Cellular Targets

The molecular structure of this compound allows it to interact with various cellular targets, including enzymes and receptors. For related quinoline compounds, these interactions have been shown to inhibit critical pathways necessary for cell survival and proliferation. For example, some quinoline derivatives act as inhibitors of enzymes involved in DNA replication or protein synthesis, which is a common mechanism for antimicrobial and anticancer effects. doi.org

In the context of cancer, derivatives of this compound are investigated for their potential to inhibit protein kinases. smolecule.com For example, the structurally related compound Bosutinib, for which a derivative of 4-chloro-methoxyquinoline is a precursor, is a known inhibitor of BCR-ABL and Src tyrosine kinases. smolecule.com This suggests that the 4-chloro-methoxyquinoline scaffold may serve as a foundation for developing targeted kinase inhibitors. smolecule.com The interaction with these kinases can disrupt signaling pathways that are crucial for cancer cell growth and survival.

Role of Specific Functional Groups in Bioactivity

The chloro and methoxy groups of this compound are not just passive structural elements; they actively participate in the compound's bioactivity. The 4-chloro group, by increasing the electrophilicity of the C4 position, makes the molecule susceptible to nucleophilic attack, which could be a mechanism for covalent modification of target proteins.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 4-Chloro-8-methoxyquinoline, these theoretical studies provide a microscopic view of its geometry and electronic nature.

Density Functional Theory (DFT) Applications in Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to optimize the molecular geometry of this compound and its derivatives. researchgate.netresearchgate.net For instance, the geometry of a related compound, this compound-2(1H)-one (4CMOQ), was optimized using the B3LYP functional with a 6-311++G(d,p) basis set in its ground state. researchgate.net The calculated structural parameters are then often compared with experimental data, such as those obtained from X-ray diffraction, to validate the theoretical model. researchgate.netnih.gov This optimization process is crucial for subsequent calculations and for understanding the molecule's stability and conformation. bohrium.comscirp.org

Electronic Structure Analysis and Reactivity Descriptors

The electronic properties of this compound are key to understanding its reactivity and potential interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electron-donating and accepting capabilities. bohrium.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. mdpi.com

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcr.info It is extensively used to predict the interaction between a ligand and a protein at the atomic level. researchgate.net

Ligand-Protein Interaction Profiling

Molecular docking studies have been performed on derivatives of this compound to explore their potential as inhibitors of various biological targets. researchgate.net These studies help in understanding the binding modes and affinities of the compounds within the active sites of proteins. nih.govrjraap.com For instance, derivatives have been docked into the active sites of enzymes like DNA gyrase and lanosterol (B1674476) 14 α-demethylase to investigate their inhibitory potential. researchgate.netresearchgate.net The interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and other non-covalent forces. researchgate.net

Enzyme Active Site Binding Analysis

A crucial aspect of molecular docking is the detailed analysis of the binding interactions within the enzyme's active site. nih.gov For quinoline (B57606) derivatives, docking studies have identified key amino acid residues that are crucial for binding. nih.gov For example, in the context of antimicrobial activity, docking of quinoline derivatives into the active site of S. aureus DNA gyrase revealed interactions similar to those of known inhibitors. The binding energy and the nature of the interactions (e.g., hydrogen bonds, van der Waals forces) are quantified to assess the stability of the ligand-protein complex. researchgate.net

In Silico Pharmacological Property Prediction

In silico methods are widely used to predict the pharmacokinetic properties of a compound, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.netjbcpm.com These predictions are vital in the early stages of drug discovery to assess the druglikeness of a compound. nih.gov

For derivatives of this compound, ADMET properties have been computationally evaluated. researchgate.netresearcher.life These studies often involve the application of rules such as Lipinski's rule of five to predict oral bioavailability. mdpi.com Parameters like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area are calculated to determine if a compound is likely to be an orally active drug. jbcpm.com Toxicity predictions are also carried out to identify potential safety concerns early in the development process. researchgate.net

Table 1: Computational Methods and Findings for this compound and Derivatives

| Investigation Type | Methodology | Key Findings | References |

|---|---|---|---|

| Molecular Geometry | DFT (B3LYP/6-311++G(d,p)) | Optimized molecular structure, comparison with experimental data. | researchgate.netresearchgate.net |

| Electronic Structure | DFT (HOMO-LUMO analysis) | Determination of electronic properties and reactivity descriptors. | bohrium.commdpi.com |

| Ligand-Protein Interaction | Molecular Docking | Identification of binding modes and affinities with target proteins. | researchgate.netresearchgate.netnih.gov |

| Enzyme Binding | Molecular Docking | Analysis of interactions within enzyme active sites. | nih.govnih.gov |

| Pharmacological Properties | In Silico ADMET Prediction | Assessment of druglikeness and potential toxicity. | researchgate.netnih.govmdpi.comresearchgate.net |

Drug-Likeliness Assessments (e.g., Lipinski's Rule of Five)

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties consistent with known drugs. One of the most widely used guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) of 500 g/mol or less, a LogP value (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). nih.gov These parameters help predict the oral bioavailability of a drug candidate. nih.gov

The molecular properties of this compound have been calculated to assess its compliance with Lipinski's Rule of Five. The compound has a molecular weight of 193.63 g/mol . scbt.comsigmaaldrich.com Its structure contains one nitrogen atom and one oxygen atom, which act as hydrogen bond acceptors, giving it a total of 2 HBAs. ambeed.com There are no hydroxyl or amine groups, resulting in 0 hydrogen bond donors. ambeed.com Various computational methods predict a LogP value between 2.5 and 3.0, well within the required limit. echemi.comuni.lu

Based on these parameters, this compound adheres to all criteria of Lipinski's Rule of Five, indicating a high probability of good oral bioavailability and drug-like character.

Table 1: Lipinski's Rule of Five Parameters for this compound

| Parameter | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 193.63 scbt.comsigmaaldrich.com | ≤ 500 | Yes |

| LogP (Predicted) | 2.54 - 3.0 echemi.comuni.lu | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 ambeed.com | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 ambeed.com | ≤ 10 | Yes |

Absorption, Distribution, and Metabolism Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict the pharmacokinetic properties of a compound. nih.gov These predictions are vital for weeding out candidates that are likely to fail in later stages of drug development due to poor metabolic stability or unfavorable distribution.

Computational predictions for this compound suggest a favorable ADME profile. The compound is predicted to have high gastrointestinal (GI) absorption, which is consistent with its compliance with Lipinski's rules. semanticscholar.org However, it is generally predicted to be a non-permeant of the blood-brain barrier (BBB), suggesting its primary effects would be confined to the periphery. usm.my

Metabolism predictions focus on interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug detoxification. In silico models predict that this compound is not likely to be an inhibitor of major CYP isoforms such as CYP1A2, CYP2C19, CYP2C9, or CYP2D6. semanticscholar.orgusm.my This is a favorable characteristic, as inhibition of these enzymes can lead to adverse drug-drug interactions. The methoxy (B1213986) group at the C8 position is a potential site for metabolism, likely via O-demethylation, a common metabolic pathway for aryl methyl ethers.

Table 2: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Outcome | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration. semanticscholar.org |

| Blood-Brain Barrier (BBB) Permeant | No | Low potential for central nervous system effects. usm.my |

| CYP2D6 Inhibitor | No | Low risk of specific drug-drug interactions. semanticscholar.org |

| CYP1A2 Inhibitor | No | Low risk of specific drug-drug interactions. usm.my |

| CYP2C19 Inhibitor | No | Low risk of specific drug-drug interactions. usm.my |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

Spectroscopic Data for this compound Not Found

Following a comprehensive search for scientific literature and spectral data, the specific spectroscopic characterization methodologies for the chemical compound This compound could not be located.

The investigation aimed to gather detailed research findings for the following analytical techniques as specified:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Raman (FT-Raman) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

While spectral data for related quinoline derivatives, such as this compound-2(1H)-one, 4-chloroquinoline, and other substituted quinolines were identified, no experimental or detailed theoretical data corresponding to the precise structure of this compound was available in the searched resources. Consequently, the creation of an article with the requested detailed data tables and research findings is not possible at this time.

Spectroscopic Characterization Methodologies for 4 Chloro 8 Methoxyquinoline and Derivatives

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for the characterization of chemical compounds, providing insights into molecular weight, elemental composition, and structural features.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like 4-chloro-8-methoxyquinoline and its derivatives. researchgate.net In a typical GC-MS analysis, the sample is vaporized and separated into its components as it passes through a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. thermofisher.com

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. For this compound (C₁₀H₈ClNO), the mass spectrometer provides data on its molecular mass and the characteristic fragmentation patterns that arise from its specific chemical structure. mdpi.com This information is crucial for both qualitative identification and quantitative analysis. mdpi.com Identification is often achieved by comparing the experimentally obtained mass spectrum with reference spectra in extensive libraries like those from the National Institute of Standards and Technology (NIST). thermofisher.com

The predicted mass-to-charge ratios for various adducts of this compound, calculated using advanced computational tools, provide a reference for experimental results. uni.lu These predictions are essential for accurately interpreting the mass spectra obtained from analysis. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Type | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 194.03671 |

| [M+Na]⁺ | 216.01865 |

| [M-H]⁻ | 192.02215 |

| [M+NH₄]⁺ | 211.06325 |

| [M+K]⁺ | 231.99259 |

This table is interactive. You can sort and filter the data.

Elemental Analysis

Elemental analysis is a technique used to determine the elemental composition of a compound. For an organic molecule like this compound, this typically involves measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The presence of other elements like oxygen (O) and chlorine (Cl) can also be determined.

The results of elemental analysis are compared with the theoretical values calculated from the compound's molecular formula (C₁₀H₈ClNO). This comparison is critical for confirming the empirical formula of a newly synthesized compound and assessing its purity. High-resolution mass spectrometry can also be utilized to determine atomic ratios such as O/C, H/C, and N/C from the mass spectral data of organic molecules. colorado.edu

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 120.10 | 62.03 |

| Hydrogen | H | 1.008 | 8.064 | 4.17 |

| Chlorine | Cl | 35.45 | 35.45 | 18.31 |

| Nitrogen | N | 14.01 | 14.01 | 7.24 |

| Oxygen | O | 16.00 | 16.00 | 8.26 |

| Total | | | 193.624 | 100.00 |

This table is interactive. You can sort and filter the data.

X-ray Diffraction Studies

X-ray diffraction is a primary method for determining the atomic and molecular structure of a crystal. scribd.com When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays into a specific pattern of intensities. By analyzing this diffraction pattern, researchers can deduce the three-dimensional arrangement of atoms within the crystal. scribd.com

Single Crystal X-ray Diffraction (SCXRD) for Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) is considered the definitive technique for determining the precise three-dimensional structure of crystalline compounds at an atomic level. mdpi.com This method involves mounting a single, high-quality crystal of the substance in an X-ray beam. The resulting diffraction pattern allows for the accurate determination of atom positions, bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.com

For a compound like this compound or its derivatives, an SCXRD analysis would provide unambiguous structural confirmation. The data obtained would include the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom in the molecule. This detailed structural information is invaluable for understanding the compound's chemical properties and its interactions in the solid state. mdpi.com For instance, in a study of a related quinoline (B57606) derivative, 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione, SCXRD analysis provided key crystallographic data that elucidated its molecular structure. researchgate.net

Table 3: Example Crystallographic Data from SCXRD Analysis of a Quinoline Derivative researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.8953 (3) |

| b (Å) | 16.0089 (3) |

| c (Å) | 9.7711 (3) |

| β (°) | 110.515 (3) |

| Volume (ų) | 1387.46 (7) |

This table is interactive. You can sort and filter the data. The data presented is for 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione as an illustrative example of SCXRD output.

Role of 4 Chloro 8 Methoxyquinoline As a Chemical Intermediate and Building Block

Precursor in Advanced Organic Synthesis

4-Chloro-8-methoxyquinoline serves as a crucial precursor in the field of advanced organic synthesis. xdbiochems.comscbt.com Its unique molecular structure, featuring a quinoline (B57606) core with chloro and methoxy (B1213986) substitutions, makes it a versatile starting material for the construction of more complex molecules. chemimpex.com Chemists and researchers utilize this compound as a fundamental building block to explore novel chemical reactions and synthesize a variety of organic compounds. xdbiochems.com

The reactivity of the chloro group at the 4-position and the influence of the methoxy group at the 8-position allow for a range of chemical transformations. These include substitution, oxidation, and reduction reactions, which are fundamental processes in organic synthesis. xdbiochems.com For instance, the chlorine atom can be displaced by various nucleophiles, enabling the introduction of diverse functional groups and the extension of the molecular framework. This reactivity is essential for creating new chemical entities with specific desired properties. chemimpex.com

Furthermore, this compound is a documented precursor for the synthesis of a CRTh2 (DP2) antagonist, highlighting its role in the development of specific, targeted therapeutic agents. scbt.comscbt.com Its application extends to being an important raw material and intermediate in various chemical manufacturing processes. lookchem.com The compound's stability and favorable reactivity profile make it an attractive option for chemists aiming to design efficient and streamlined synthetic routes. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 16778-21-5 | scbt.com |

| Molecular Formula | C10H8ClNO | scbt.com |

| Molecular Weight | 193.63 g/mol | scbt.com |

| Appearance | Pale yellow amorphous powder / Brown powder | chemimpex.comlookchem.com |

| Melting Point | 79-80 °C | echemi.com |

| Boiling Point | 299.9±20.0 °C (Predicted) | echemi.com |

| Purity | ≥95% | scbt.com |

Facilitating the Synthesis of Novel Organic Molecules and Derivatives

The structural characteristics of this compound make it an invaluable tool for facilitating the synthesis of novel organic molecules and their derivatives. xdbiochems.com Its quinoline framework, substituted with both a halogen and an electron-donating group, provides a scaffold for creating a diverse array of new compounds. chemimpex.com

One of the key reactions involving this compound is nucleophilic substitution at the 4-position. The chloro group acts as a good leaving group, allowing for the introduction of various functionalities. This has been exploited in the synthesis of numerous derivatives. For example, its derivative, Ethyl this compound-3-carboxylate, serves as a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com

Research has demonstrated the synthesis of novel compounds derived from this compound. For instance, the compound this compound-2(1H)-one has been synthesized and characterized. researchgate.netresearchgate.net This highlights the potential to modify the quinoline core itself, leading to new classes of heterocyclic compounds. Additionally, the reaction of this compound with hydrogen peroxide has been studied, indicating its participation in oxidation reactions to form new molecular structures. acs.org

The versatility of this compound as a building block is further exemplified by the synthesis of N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide, which involves multi-step organic reactions starting from a quinoline derivative. The synthesis of novel phthalonitriles has also been achieved using related 8-substituted quinolines, demonstrating the broad applicability of this class of compounds in creating complex aromatic systems. acgpubs.org

Interactive Data Table: Examples of Derivatives Synthesized from this compound and Related Compounds

| Derivative | Starting Material/Related Compound | Synthetic Transformation | Reference |

| This compound-2(1H)-one | Not specified, but a novel synthesis | Slow evaporation solution growth technique | researchgate.netresearchgate.net |

| N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide | A quinoline derivative | Chlorination, Methoxylation, Amidation | |

| 4-(5-bromoquinolin-8-yloxy)phthalonitrile | 8-hydroxyquinoline (B1678124) | Synthesis of phthalonitrile (B49051) and subsequent bromination | acgpubs.org |

| 4-((5-bromoquinolin-8-yl)oxy)-5-chlorophthalonitrile | 8-hydroxyquinoline | Synthesis of chloro-substituted phthalonitrile and subsequent bromination | acgpubs.org |

Contribution to the Rational Design of Bioactive Compounds

The unique structural features of this compound and its derivatives make them significant contributors to the rational design of bioactive compounds. chemimpex.com The quinoline scaffold itself is a "privileged structure" in drug discovery, known to be present in numerous compounds with a wide range of biological activities. frontiersin.org

The presence of the chloro and methoxy groups on the quinoline ring of this compound allows for fine-tuning of the molecule's electronic and steric properties. This is a key aspect of rational drug design, where modifications to a lead compound are made to enhance its interaction with biological targets and improve its pharmacological profile. chemimpex.com For instance, halogen substituents like chlorine can increase the electrophilicity at certain positions, facilitating reactions important for creating new bioactive molecules.

Researchers have utilized derivatives of this compound in the design of targeted therapies. chemimpex.com The ability of these compounds to interact effectively with biological targets is a crucial factor in their potential as therapeutic agents. chemimpex.com The design of new compounds often involves creating hybrid molecules that combine a metal center with bioactive ligands, such as 8-hydroxyquinoline derivatives, to develop multi-target agents. frontiersin.org This strategy has been employed in the rational design of potential treatments for diseases like Chagas disease and Leishmaniasis. frontiersin.org

The synthesis of various derivatives based on the quinoline framework, including those with different substitutions, is a common strategy in medicinal chemistry to develop potent lead compounds with good efficacy and low toxicity. researchgate.net The study of compounds like this compound and its derivatives provides valuable insights for the development of new and effective bioactive agents. xdbiochems.commdpi.com

Future Research Directions and Translational Perspectives

Development of Next-Generation Therapeutic Agents

The quest for new and improved treatments for a multitude of diseases has propelled the investigation of 4-Chloro-8-methoxyquinoline derivatives as next-generation therapeutic agents. The core strategy involves leveraging the quinoline (B57606) nucleus as a privileged scaffold and introducing various substituents to optimize bioactivity. researchgate.netacs.org

Research has demonstrated that derivatives of this compound exhibit significant potential across several therapeutic areas:

Anticancer Agents: The anticancer properties of quinoline derivatives have been a major focus of research. Studies have shown that certain derivatives can inhibit the proliferation of various human cancer cell lines. For instance, 4-anilinoquinoline derivatives have been synthesized and shown to possess potent antitumor activities. nih.gov The introduction of different anilino groups at the 4-position of the quinoline ring can significantly influence their cytotoxic effects against cell lines like HeLa and BGC823. nih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. researchgate.net Quinoline derivatives have a long history of use as antibacterial and antifungal agents. ijpsjournal.comrroij.com The hybridization of the quinoline core with other heterocyclic moieties, such as triazoles, has yielded compounds with potent and broad-spectrum antibacterial activity. mdpi.commdpi.com For example, a hybrid of quinoline and quinolone demonstrated significant effects against both Gram-positive and Gram-negative bacteria. mdpi.com

Antiviral Agents: The antiviral potential of quinoline derivatives is an expanding area of investigation. ijpsjournal.com Research has explored their efficacy against various viruses, with some derivatives showing promise in inhibiting viral replication.

Neuroprotective Agents: Some quinoline derivatives have shown potential neuroprotective effects, making them candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.netpeerj.com The mechanism often involves the chelation of metal ions that are implicated in the progression of these diseases. researchgate.netresearchgate.net

Exploration of Novel Biological Targets and Pathways

A critical aspect of future research is the identification and validation of novel biological targets and pathways through which this compound derivatives exert their therapeutic effects. Understanding the mechanism of action at a molecular level is paramount for rational drug design and development.

Current research has implicated several key targets:

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are well-established targets for quinolone antibiotics. researchgate.net Molecular docking studies have suggested that quinoline derivatives can bind to the active sites of these enzymes, thereby inhibiting bacterial DNA replication. researchgate.netmdpi.com

Enzyme Inhibition: Derivatives of this compound have been shown to inhibit various enzymes implicated in disease pathogenesis. For example, some have demonstrated inhibitory activity against matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression. smolecule.com

Receptor Interaction: The 4-anilino group in some quinoline derivatives can interact with the hydrophobic pocket of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

Metal Ion Chelation: The 8-hydroxyquinoline (B1678124) scaffold, which can be derived from 8-methoxyquinoline (B1362559), is a potent metal chelator. mdpi.comscispace.com This property is particularly relevant for the treatment of neurodegenerative diseases where metal ion dyshomeostasis is a contributing factor. researchgate.netgoogle.com

Advancements in Sustainable and Efficient Synthetic Strategies

The development of green and efficient synthetic methods for quinoline derivatives is crucial for both economic and environmental reasons. Traditional methods often require harsh reaction conditions, toxic reagents, and complex purification procedures. researchgate.net

Recent advancements have focused on more sustainable approaches:

One-Pot Synthesis: One-pot reactions, where multiple reaction steps are carried out in a single vessel, offer significant advantages in terms of time, cost, and resource utilization. researchgate.net

Novel Catalysts: A variety of catalysts, including p-toluenesulfonic acid (p-TSA), polymer-supported sulfonic acid, and nanocatalysts, have been employed to facilitate the synthesis of quinoline derivatives under milder conditions and with higher yields. researchgate.netasianpubs.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction times and improve yields in the synthesis of quinoline compounds. researchgate.net

Integration of Computational and Experimental Approaches for Drug Discovery

The integration of computational and experimental methods has become an indispensable tool in modern drug discovery, significantly accelerating the process and reducing costs. beilstein-journals.orgresearchgate.net This synergistic approach is being actively applied to the development of this compound-based therapeutics.

Key computational techniques include:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD methods like molecular docking can be used to predict how potential drug molecules will bind to the target. beilstein-journals.org This allows for the virtual screening of large compound libraries to identify promising candidates.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods utilize information from molecules known to be active to build pharmacophore models and develop quantitative structure-activity relationships (QSAR). beilstein-journals.org These models help in designing new molecules with improved activity.

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage. researchgate.netmdpi.com This helps in filtering out compounds with poor pharmacokinetic profiles, saving time and resources. For example, 'the rule of 5' can predict poor absorption or permeation based on molecular properties like molecular weight and Log P. nih.gov

Virtual Screening and Target Fishing: Virtual screening is used to computationally screen large databases of compounds to find those that are likely to bind to a specific target. scielo.org.mx Conversely, target fishing is a computational approach to identify the potential biological targets of a given compound. scielo.org.mx

The combination of these in silico methods with experimental validation allows for a more targeted and efficient drug discovery pipeline, from initial hit identification to lead optimization. researchgate.net

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.